molecular formula C24H26N2O4 B193030 (R)-Carvedilol CAS No. 95093-99-5

(R)-Carvedilol

Cat. No. B193030
CAS RN: 95093-99-5
M. Wt: 406.5 g/mol
InChI Key: OGHNVEJMJSYVRP-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Non-β-Blocking Properties and Arrhythmia Suppression

(R)-Carvedilol, distinct from its racemic mixture, demonstrates notable anti-arrhythmic properties without causing bradycardia or hypotension. Zhang et al. (2015) found that R-carvedilol directly reduces the open duration of cardiac ryanodine receptors and suppresses spontaneous Ca(2+) oscillations, demonstrating its potential as a prophylactic treatment for Ca(2+)-triggered arrhythmia (Zhang et al., 2015).

Stereospecific Pharmacokinetics

Stout et al. (2010) explored the stereoselective pharmacokinetic properties of carvedilol, noting significant changes in the area under the concentration-time curve (AUC) with the coadministration of paroxetine, affecting both R and S enantiomers of carvedilol. This research highlights the importance of considering stereoselectivity in drug metabolism and interactions (Stout et al., 2010).

Cardiovascular Impact

A study by Metra et al. (1994) on idiopathic dilated cardiomyopathy patients demonstrated that carvedilol positively affects cardiac and stroke volume indexes. This suggests its potential benefit in improving cardiac function in certain heart conditions (Metra et al., 1994).

Differential Pharmacological Effects

Stoschitzky et al. (2001) conducted a study indicating that only the (S)-enantiomer of carvedilol causes beta-blockade, whereas (R)-carvedilol may increase sympathetic tone. This underscores the unique effects of each enantiomer and their clinical implications (Stoschitzky et al., 2001).

Proteomic Profiling in Cellular Responses

Wang et al. (2010) utilized proteomic profiling to study the effects of carvedilol enantiomers on vascular smooth muscle cells, revealing differential protein expression levels. This research provides insights into the molecular interactions of carvedilol enantiomers with cellular mechanisms (Wang et al., 2010).

Pharmacokinetic and Pharmacodynamic Comparison

Henderson et al. (2006) compared controlled-release and immediate-release formulations of carvedilol, demonstrating equivalent pharmacokinetic and pharmacodynamic profiles, suggesting its effectiveness in steady-state conditions in hypertension treatment (Henderson et al., 2006).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as any potential hazards it may pose. This can include toxicity information, flammability, and any necessary personal protective equipment.


Future Directions

This could involve potential future uses for the compound, ongoing research into its properties or applications, and any potential improvements that could be made to its synthesis process.


To get specific information on “®-Carvedilol”, you may want to refer to scientific literature or databases that provide detailed information on specific compounds. Please note that this is a general approach and the specifics can vary depending on the compound .


properties

IUPAC Name

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241748
Record name (R)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Carvedilol

CAS RN

95093-99-5
Record name Carvedilol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095093995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6E193E020
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Carvedilol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Carvedilol
Reactant of Route 3
Reactant of Route 3
(R)-Carvedilol
Reactant of Route 4
Reactant of Route 4
(R)-Carvedilol
Reactant of Route 5
Reactant of Route 5
(R)-Carvedilol
Reactant of Route 6
Reactant of Route 6
(R)-Carvedilol

Citations

For This Compound
639
Citations
K Stoschitzky, G Koshucharova… - Chirality: The …, 2001 - Wiley Online Library
Carvedilol is currently used as the racemic mixture, (R,S)‐carvedilol, consisting of equal amounts of (R)‐carvedilol, an alpha‐blocker, and (S)‐carvedilol, an alpha‐ and beta‐blocker, …
Number of citations: 51 onlinelibrary.wiley.com
J Zhang, Q Zhou, CD Smith, H Chen, Z Tan… - Biochemical …, 2015 - portlandpress.com
… Thus, the non-β-blocking R-carvedilol enantiomer may also possess this favourable … R-carvedilol and assessed its effect on Ca 2+ release and VT. Like racemic carvedilol, R-carvedilol …
Number of citations: 48 portlandpress.com
RR Ruffolo Jr, M Gellai, JP Hieble, RN Willette… - European journal of …, 1990 - Springer
Carvedilol is a potent antihypertensive agent with a dual mechanism of action. At relatively low concentrations it is a competitive β-adrenoceptor antagonist and a vasodilator, whereas …
Number of citations: 329 link.springer.com
W Bartsch, G Sponer, K Strein… - European journal of …, 1990 - Springer
… The dose-response curves were plotted on the basis of at least three (R-carvedilol) and eight (S-carvedilol) doses each; n = 4 animals. The dose range was 0.001 to 4.0 mg/kg iv …
Number of citations: 102 link.springer.com
S Liang, MA Shamim, A Shahid, M Chen… - Cancer Prevention …, 2021 - AACR
… In this study, we demonstrated the skin cancer preventive activity of R-carvedilol, the non-β-blocking enantiomer present in the racemic β-blocker, carvedilol. As R-carvedilol does not …
Number of citations: 11 aacrjournals.org
S Casabella-Ramón, V Jiménez-Sábado, C Tarifa… - Biomedicines, 2022 - mdpi.com
… Subsequent application of the non β-blocking R-Carvedilol enantiomer reversed these effects of fenoterol in a dose-dependent manner. R-Carvedilol also reversed the fenoterol-…
Number of citations: 7 www.mdpi.com
J Yao, SR Chen - Frontiers in Pharmacology, 2022 - frontiersin.org
… This mini-review will discuss the potential application of R-Carvedilol as … R-carvedilol treatment before the onset of AD pathologies can prevent neuronal hyperactivity, while R-carvedilol …
Number of citations: 6 www.frontiersin.org
Z Yuan, K Shioji, Y Kihara… - American Journal …, 2004 - journals.physiology.org
Carvedilol, a new β-blocker with antioxidant properties, has been shown to be cardioprotective in experimental models of myocardial damage. We investigated whether carvedilol …
Number of citations: 143 journals.physiology.org
HH Zhou, AJJ Wood - Clinical Pharmacology & Therapeutics, 1995 - Wiley Online Library
… Poor metabolizers of debrisoquin had a significantly lower clearance of R-carvedilol than … that of R-carvedilol. In poor metabolizers of debrisoquin the clearance of R-carvedilol is fnrther …
Number of citations: 159 ascpt.onlinelibrary.wiley.com
E Yang, S Wang, J Kratz, MJ Cyronak - Journal of pharmaceutical and …, 2004 - Elsevier
… S-carvedilol and R-carvedilol are extracted from human plasma by protein precipitation using acetonitrile containing racemic [ 2 H 5 ]-carvedilol as an internal standard. Extracts are …
Number of citations: 95 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.